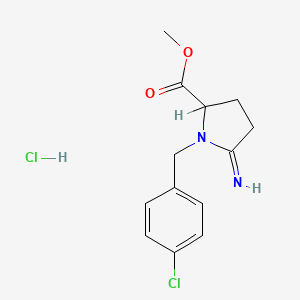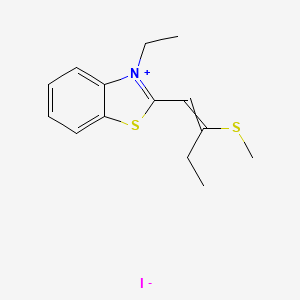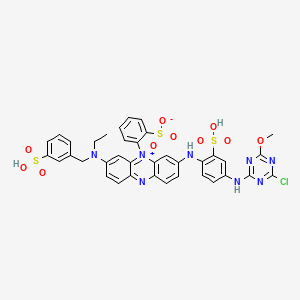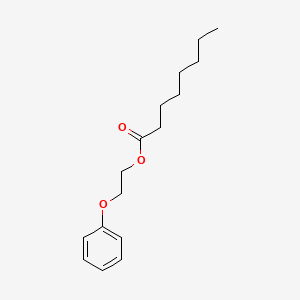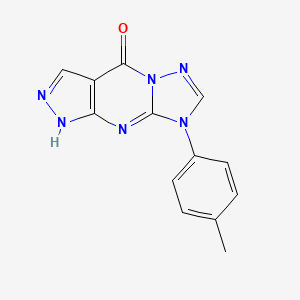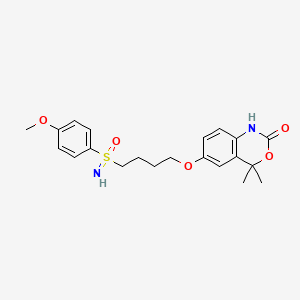
Epoxyisororidin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoxyisororidin E is a macrocyclic trichothecene, a type of sesquiterpenoid mycotoxin produced by fungi. These compounds are known for their complex structures and significant biological activities. This compound, in particular, has been isolated from species of the genus Cylindrocarpon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epoxyisororidin E involves multiple steps, starting from simpler trichothecene structures. The process typically includes esterification and acylation reactions to form the macrocyclic ring . The synthetic route often requires precise control of reaction conditions, such as temperature and pH, to ensure the correct formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced through fermentation processes using Cylindrocarpon species. The fermentation broth is extracted and purified to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Epoxyisororidin E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce double bonds within the macrocyclic ring.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as verrucarin J and other oxygenated trichothecenes .
Wissenschaftliche Forschungsanwendungen
Epoxyisororidin E has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of macrocyclic trichothecenes.
Biology: It is studied for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: It has potential as an antitumor agent due to its ability to inhibit cell growth.
Industry: It is used in the development of antifungal agents and pesticides.
Wirkmechanismus
Epoxyisororidin E exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome and disrupts the elongation phase of protein synthesis, leading to cell death. This mechanism is similar to other trichothecenes, which target the ribosomal peptidyl transferase center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to epoxyisororidin E include:
- Isororidin E
- Diepoxyroridin H
- Roridin A
- Verrucarin A
Uniqueness
This compound is unique due to its specific macrocyclic structure and the presence of an epoxide group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
64687-83-8 |
|---|---|
Molekularformel |
C29H36O9 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
(1R,3R,6S,8R,9S,13E,18S,19E,21Z,25R,26S,27S)-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,7,11,17,24-pentaoxapentacyclo[23.2.1.03,9.06,8.09,26]octacosa-4,13,19,21-tetraene-27,2'-oxirane]-12,23-dione |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-33-19(18(3)30)7-5-6-8-23(31)37-20-13-22-29(15-35-29)27(20,4)28(14-34-24(32)11-16)21(36-22)12-17(2)25-26(28)38-25/h5-8,11-12,18-22,25-26,30H,9-10,13-15H2,1-4H3/b7-5+,8-6-,16-11+/t18-,19+,20-,21-,22-,25+,26+,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
SVPSTMIMOGGJOG-LUGVTPJISA-N |
Isomerische SMILES |
C/C/1=C\C(=O)OC[C@@]23[C@@H](C=C([C@H]4[C@@H]2O4)C)O[C@@H]5C[C@H]([C@]3([C@]56CO6)C)OC(=O)/C=C\C=C\[C@H](OCC1)[C@@H](C)O |
Kanonische SMILES |
CC1=CC(=O)OCC23C(C=C(C4C2O4)C)OC5CC(C3(C56CO6)C)OC(=O)C=CC=CC(OCC1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


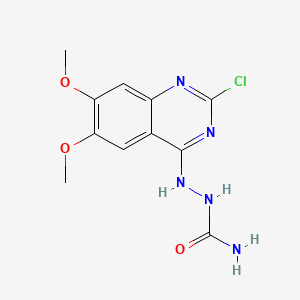

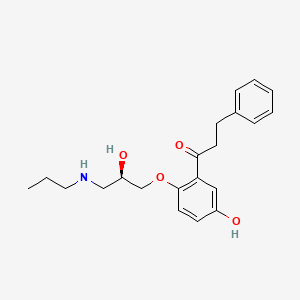
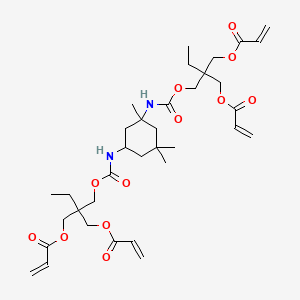

![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
